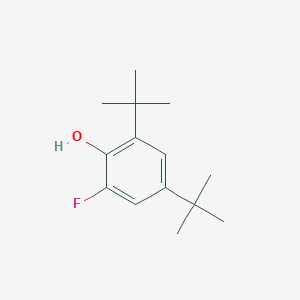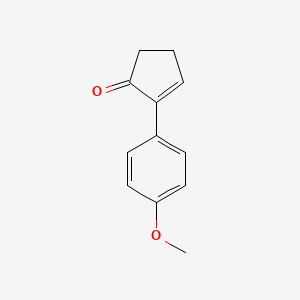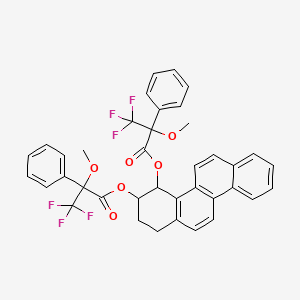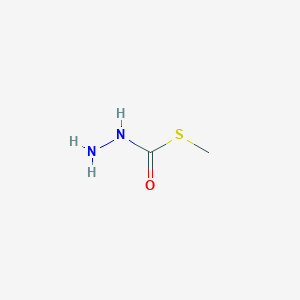
S-Methyl hydrazinecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl hydrazinecarbothioate: is an organic compound with the molecular formula C2H6N2S It is a derivative of hydrazinecarbothioate, where a methyl group is attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Methyl hydrazinecarbothioate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioate with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{NH2NHCS2H} + \text{CH3I} \rightarrow \text{NH2NHCS2CH3} + \text{HI} ] This reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Methyl hydrazinecarbothioate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a potential inhibitor of certain enzymatic pathways.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications, including as anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.
Wirkmechanismus
The mechanism by which S-Methyl hydrazinecarbothioate exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Hydrazinecarbothioate: The parent compound without the methyl group.
S-Ethyl hydrazinecarbothioate: Similar structure with an ethyl group instead of a methyl group.
S-Phenyl hydrazinecarbothioate: Contains a phenyl group attached to the sulfur atom.
Uniqueness: S-Methyl hydrazinecarbothioate is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This makes it more reactive in certain substitution reactions compared to its analogs.
Eigenschaften
| 74585-83-4 | |
Molekularformel |
C2H6N2OS |
Molekulargewicht |
106.15 g/mol |
IUPAC-Name |
S-methyl N-aminocarbamothioate |
InChI |
InChI=1S/C2H6N2OS/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) |
InChI-Schlüssel |
MODFOEUMXQEGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




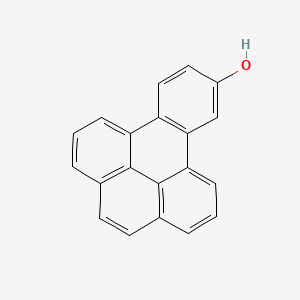

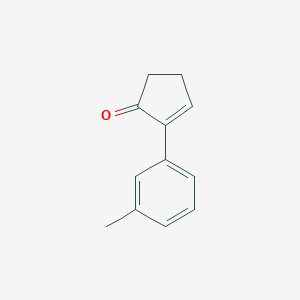
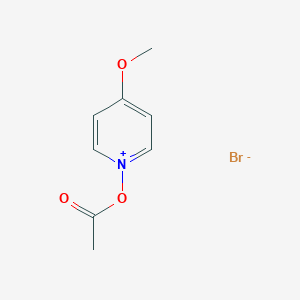
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
